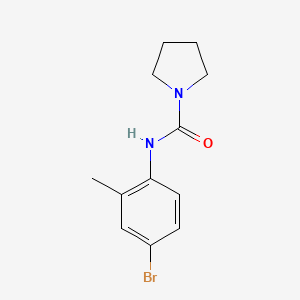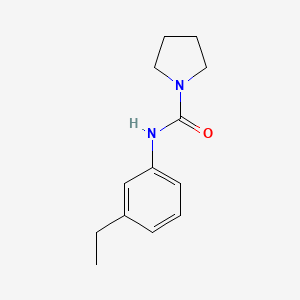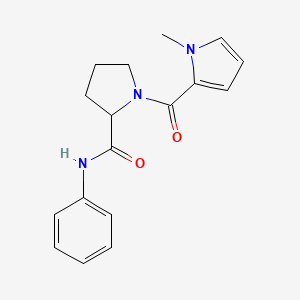![molecular formula C11H14BrNO B7517165 N-[1-(3-bromophenyl)ethyl]propanamide](/img/structure/B7517165.png)
N-[1-(3-bromophenyl)ethyl]propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1-(3-bromophenyl)ethyl]propanamide, also known as BrPEPA, is a chemical compound that belongs to the class of positive allosteric modulators of AMPA receptors. AMPA receptors are responsible for mediating fast excitatory neurotransmission in the central nervous system. BrPEPA has been shown to have potential therapeutic applications in the treatment of various neurological disorders such as Alzheimer's disease, schizophrenia, and depression.
Mécanisme D'action
N-[1-(3-bromophenyl)ethyl]propanamide acts as a positive allosteric modulator of AMPA receptors. This means that it enhances the activity of these receptors by binding to a site on the receptor that is distinct from the site where the neurotransmitter glutamate binds. This results in an increase in the flow of positively charged ions into the neuron, leading to the depolarization of the membrane potential and the generation of an action potential.
Biochemical and Physiological Effects:
N-[1-(3-bromophenyl)ethyl]propanamide has been shown to enhance synaptic plasticity and improve cognitive function in animal models of Alzheimer's disease. It has also been shown to have antidepressant and antipsychotic effects in animal models of depression and schizophrenia, respectively. N-[1-(3-bromophenyl)ethyl]propanamide has been found to have a low toxicity profile and does not produce significant side effects at therapeutic doses.
Avantages Et Limitations Des Expériences En Laboratoire
N-[1-(3-bromophenyl)ethyl]propanamide has several advantages as a research tool. It is a highly selective and potent modulator of AMPA receptors, which allows for precise modulation of synaptic plasticity. It has a relatively long half-life, which makes it suitable for in vivo experiments. However, N-[1-(3-bromophenyl)ethyl]propanamide has some limitations as well. It is a synthetic compound and may not accurately replicate the effects of endogenous neurotransmitters. It also has a limited solubility in water, which may restrict its use in certain experimental protocols.
Orientations Futures
There are several future directions for research on N-[1-(3-bromophenyl)ethyl]propanamide. One area of interest is the development of more potent and selective modulators of AMPA receptors. Another area of research is the investigation of the therapeutic potential of N-[1-(3-bromophenyl)ethyl]propanamide in other neurological disorders such as Parkinson's disease and epilepsy. Additionally, the development of novel drug delivery systems for N-[1-(3-bromophenyl)ethyl]propanamide may enhance its efficacy and reduce potential side effects.
Méthodes De Synthèse
The synthesis of N-[1-(3-bromophenyl)ethyl]propanamide involves the reaction of 3-bromobenzylamine with 3,3-dimethylacrylic acid, followed by the reduction of the resulting imine with sodium borohydride. The final product is obtained after purification through column chromatography.
Applications De Recherche Scientifique
N-[1-(3-bromophenyl)ethyl]propanamide has been extensively studied in scientific research for its potential therapeutic applications in various neurological disorders. Studies have shown that N-[1-(3-bromophenyl)ethyl]propanamide can enhance synaptic plasticity, which is the ability of neurons to change their strength and connectivity in response to stimuli. This property makes N-[1-(3-bromophenyl)ethyl]propanamide a promising candidate for the treatment of memory-related disorders such as Alzheimer's disease.
Propriétés
IUPAC Name |
N-[1-(3-bromophenyl)ethyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO/c1-3-11(14)13-8(2)9-5-4-6-10(12)7-9/h4-8H,3H2,1-2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZJJELNCBDXPFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC(C)C1=CC(=CC=C1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(3-bromophenyl)ethyl]propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[6-(dimethylamino)pyridin-3-yl]pyrrolidine-1-carboxamide](/img/structure/B7517107.png)

![6-[4-[2-(3,5-Dimethoxyphenyl)ethyl]piperidine-1-carbonyl]-2-phenylpyridazin-3-one](/img/structure/B7517126.png)

![2-[(4-methoxy-2-nitrophenyl)carbamoyl-methylamino]-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B7517133.png)


![N-[1-(3-bromophenyl)ethyl]pyridine-2-carboxamide](/img/structure/B7517153.png)
![N-[(5-bromo-2-fluorophenyl)methyl]cyclopropanecarboxamide](/img/structure/B7517173.png)
![N-[1-(3-bromophenyl)ethyl]-1,5-dimethylpyrrole-2-carboxamide](/img/structure/B7517188.png)
![N-[1-(3-bromophenyl)ethyl]-5-chlorofuran-2-carboxamide](/img/structure/B7517193.png)
